2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(R)-(9CI)
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(R)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
168629-06-9
VCID:
VC0070101
InChI:
InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11/h1-3,13H,4-6,12H2,(H,14,15)/t11-/m1/s1
SMILES:
C1CC(CC2=C1C=CC=C2O)(C(=O)O)N
Molecular Formula:
C11H13NO3
Molecular Weight:
207.23 g/mol
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(R)-(9CI)
CAS No.: 168629-06-9
Main Products
VCID: VC0070101
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
CAS No. | 168629-06-9 |
---|---|
Product Name | 2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(R)-(9CI) |
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | (2R)-2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11/h1-3,13H,4-6,12H2,(H,14,15)/t11-/m1/s1 |
Standard InChIKey | MIZUUMRXJDZBJU-LLVKDONJSA-N |
Isomeric SMILES | C1C[C@@](CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
SMILES | C1CC(CC2=C1C=CC=C2O)(C(=O)O)N |
Canonical SMILES | C1CC(CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
Synonyms | 2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(R)-(9CI) |
PubChem Compound | 15200009 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume